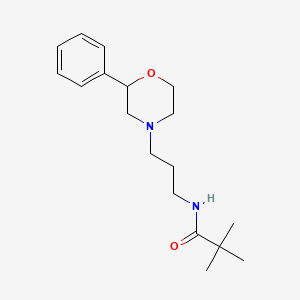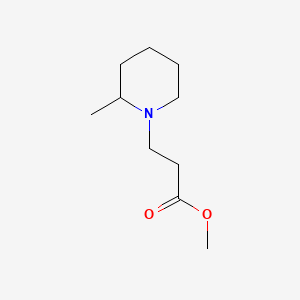
2-bromo-N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-((6-cyclopropylpyrimidin-4-yl)methyl)-5-methoxybenzamide is a useful research compound. Its molecular formula is C16H16BrN3O2 and its molecular weight is 362.227. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Studies
- Synthesis of Derivatives : A study by Hocková et al. (2003) describes the synthesis of 2,4-Diamino-6-hydroxypyrimidines substituted in position 5 by various groups, including cyclopropyl, through C5-alkylation or cyclization methods. These derivatives showed marked inhibitory activity against retrovirus replication in cell culture, highlighting their potential in antiviral research (Hocková et al., 2003).
Antiviral Activity
- Antiretroviral Activity : The study by Hocková et al. (2003) found that several 5-substituted 2,4-diaminopyrimidine derivatives exhibited significant inhibitory effects on retrovirus replication. This finding is crucial for understanding the potential applications of these compounds in antiretroviral therapy (Hocková et al., 2003).
Pharmacological Applications
- Antidopaminergic Properties : De Paulis et al. (1985) synthesized a series of substituted 6-methoxysalicylamides to explore their potential as neuroleptic agents. The study revealed the importance of the structure-activity relationship in developing new pharmacological agents (De Paulis et al., 1985).
Radiopharmaceutical Development
- Radioiodinated Ligands : Mertens et al. (1994) developed radioiodinated ligands for serotonin-5HT2-receptors. Their work is significant in the field of γ-emission tomography, which is essential for diagnostic imaging in medical research (Mertens et al., 1994).
Chemical Synthesis
- Efficient Large-Scale Synthesis : Morgentin et al. (2009) described an efficient methodology for large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, showcasing a pathway for the synthesis of complex chemical compounds (Morgentin et al., 2009).
Antioxidant Properties
- Scavenging Activity : Li et al. (2012) isolated new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides. These compounds demonstrated potent scavenging activity against radicals, indicating their potential as natural antioxidants in food or pharmaceutical applications (Li et al., 2012).
Properties
IUPAC Name |
2-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-22-12-4-5-14(17)13(7-12)16(21)18-8-11-6-15(10-2-3-10)20-9-19-11/h4-7,9-10H,2-3,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVBBBBSVUYPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=NC=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
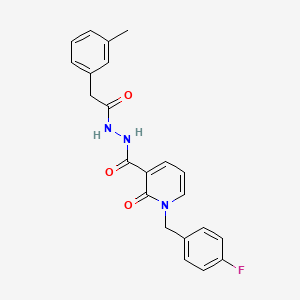
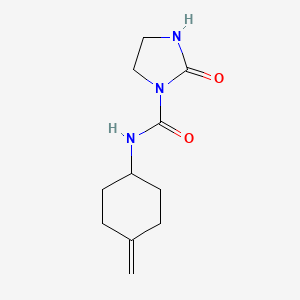

![2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2561745.png)
![5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2561746.png)

![1-isopropyl-3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2561748.png)
![2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2561749.png)
![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B2561752.png)
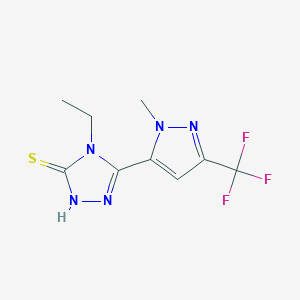
![6-Bromo-7-fluorobenzo[d]oxazole](/img/structure/B2561754.png)
![methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2561756.png)
